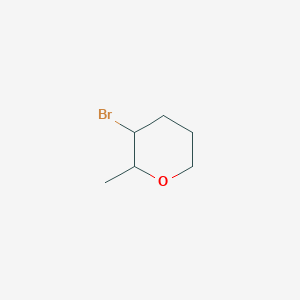

3-Bromo-2-methyloxane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDMVYQDGADQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCO1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391941 | |

| Record name | 3-Bromo-2-methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156051-16-0 | |

| Record name | 3-Bromo-2-methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Methyloxane Derivatives

Regioselective and Stereoselective Bromination Strategies for Oxane Ring Systems

The precise installation of a bromine atom at the C3 position of a 2-methyloxane ring, while controlling the stereochemistry, is a significant synthetic challenge. Success hinges on the strategic choice of the precursor—either unsaturated or already cyclic—and the brominating agent.

Halogenation of Unsaturated Oxane Precursors

For a substrate like 2-methyl-3,4-dihydro-2H-pyran, the reaction with Br₂ in an inert solvent like carbon tetrachloride would lead to a dibrominated product. To achieve a 3-bromo-oxane with a hydroxyl group at C4 (a bromo-hydrin), the reaction can be performed in the presence of water. The regioselectivity of the nucleophilic attack on the intermediate bromonium ion is dictated by electronic and steric factors. The attack generally occurs at the more substituted carbon atom that can better stabilize a partial positive charge.

Table 1: Representative Electrophilic Bromination of an Unsaturated Oxane Precursor

| Substrate | Reagent | Solvent | Product | Key Feature |

|---|---|---|---|---|

| 2-Methyl-3,4-dihydro-2H-pyran | NBS, H₂O | DMSO | 3-Bromo-4-hydroxy-2-methyloxane | Halohydrin formation |

| 2-Methyl-3,4-dihydro-2H-pyran | Br₂ | CCl₄ | trans-3,4-Dibromo-2-methyloxane | anti-addition |

NBS: N-Bromosuccinimide; DMSO: Dimethyl sulfoxide; CCl₄: Carbon tetrachloride. Data is illustrative of typical reaction outcomes.

Controlled Functionalization of Substituted Tetrahydropyrans

Direct, selective bromination of a pre-existing 2-methyloxane ring at the C3 position is challenging due to the relative inertness of C-H bonds. Radical bromination, for instance using N-bromosuccinimide (NBS) with a radical initiator, typically shows low regioselectivity or favors positions that form the most stable radical intermediate, which is often not the desired C3 position in this scaffold. youtube.comyoutube.com

Modern synthetic methods may offer solutions through directed C-H functionalization, where a directing group installed on the oxane ring guides the brominating agent to a specific site. However, literature specifically detailing the C3 bromination of 2-methyloxane via this method is sparse. Research on other heterocyclic systems has shown that directing groups can offer high regioselectivity for halogenation. nih.govnih.gov For 2-methyloxane, a hydroxyl group at a neighboring position, for instance, could potentially direct a brominating agent to the target C-H bond.

Ring-Closing Reactions Incorporating Bromine and Methyl Moieties

An alternative and powerful approach to 3-bromo-2-methyloxane involves forming the oxane ring from an acyclic precursor that already contains the necessary carbon skeleton and functionalities, or precursors thereof.

Construction of the Oxane Ring through Cycloetherification

Bromoetherification is a key strategy for constructing the tetrahydropyran (B127337) ring while installing the bromine atom. This reaction involves the intramolecular cyclization of an unsaturated alcohol, such as a derivative of hex-5-en-1-ol, induced by an electrophilic bromine source. The reaction proceeds via a bromonium ion, which is then trapped intramolecularly by the hydroxyl group.

For the synthesis of this compound, a suitable precursor would be a (Z)- or (E)-hex-4-en-1-ol bearing a methyl group at the C5 position. The stereochemistry of the starting alkene and the reaction conditions will influence the stereochemical outcome of the C2 and C3 centers in the final product.

Strategies for Concomitant Introduction of Substituents

The Prins cyclization offers a robust method for constructing tetrahydropyran rings while simultaneously introducing multiple substituents. nih.gov A particularly relevant variant for the synthesis of this compound derivatives is the Prins-type cyclization of 3-bromobut-3-en-1-ols with aldehydes. researchgate.netnih.gov This reaction proceeds through the formation of a six-membered tetrahydropyranyl carbocation, which can be trapped to yield highly substituted tetrahydropyranones. nih.gov

By selecting an appropriate aldehyde, this methodology can be adapted to generate the desired 2-methyl substitution pattern. For example, reacting a 3-bromo-substituted homoallylic alcohol with acetaldehyde (B116499) could, in principle, lead to the 3-bromo-2-methyl-oxane skeleton. The diastereoselectivity is often high and can be controlled by the reaction temperature. nih.gov

Table 2: Prins-Type Cyclization for Tetrahydropyranone Synthesis

| Alkenol | Aldehyde | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 3-Bromobut-3-en-1-ol | Benzaldehyde | InCl₃, -35 °C | 2-Phenyl-tetrahydropyran-4-one | 85% | >99:1 |

| 3-Bromobut-3-en-1-ol | Isobutyraldehyde | InCl₃, -35 °C | 2-Isopropyl-tetrahydropyran-4-one | 82% | >99:1 |

Data adapted from a study on the synthesis of 2,6-disubstituted tetrahydropyranones, demonstrating the principle of the reaction. nih.gov

Asymmetric Synthesis of Enantiopure this compound Architectures

Accessing specific enantiomers of this compound requires advanced asymmetric synthesis techniques. These methods aim to control the absolute stereochemistry at the C2 and C3 stereocenters.

Strategies for asymmetric synthesis can be broadly categorized into:

Catalytic Asymmetric Cyclization: Employing a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. Chiral phosphoric acids and BINOL-derived catalysts have been successfully used in asymmetric oxa-Michael additions and Prins-type reactions to generate chiral tetrahydropyrans with high enantioselectivity. nih.govwhiterose.ac.uked.ac.uk A cascade reaction involving the asymmetric generation of a chiral alcohol followed by cyclization is a particularly efficient approach. ed.ac.ukworktribe.com

Substrate-Controlled Synthesis: Starting from a molecule from the "chiral pool" (readily available enantiopure natural products) or a substrate prepared via an initial asymmetric reaction. For instance, the asymmetric allylboration of an aldehyde can produce an enantiomerically enriched homoallylic alcohol. thieme-connect.com This chiral alcohol can then be subjected to a diastereoselective bromoetherification reaction, where the existing stereocenter directs the formation of the new stereocenters during cyclization.

Table 3: Asymmetric Synthesis of Substituted Tetrahydropyrans via Cascade Reaction

| Aldehyde | Allylborane | Chiral Catalyst | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Benzaldehyde | Allylboronic acid pinacol (B44631) ester | (R)-CPA | cis-2,6-Disubstituted THP | 90% | 90% |

| 4-Nitrobenzaldehyde | Allylboronic acid pinacol ester | (R)-CPA | cis-2,6-Disubstituted THP | 93% | 94% |

THP: Tetrahydropyran; CPA: Chiral Phosphoric Acid. Data is illustrative of cascade reactions leading to chiral tetrahydropyrans and is adapted from relevant literature. ed.ac.uk

The synthesis of enantiopure this compound would likely involve a multi-step sequence, starting with the asymmetric synthesis of a chiral hexenol derivative, followed by a highly diastereoselective bromocycloetherification to establish the final stereochemistry of the target molecule.

Chiral Catalyst-Mediated Transformations

Asymmetric catalysis offers an efficient route to enantiomerically enriched brominated oxanes by employing a small amount of a chiral catalyst to control the stereochemical outcome of the cyclization step. chiralpedia.com The primary strategy involves the enantioselective bromocyclization or bromoetherification of specific unsaturated alcohol precursors. nih.gov

A prominent approach utilizes chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the enantioselective bromocyclization of olefins. researchgate.net In these reactions, the chiral catalyst coordinates with the brominating agent, such as N-bromosuccinimide (NBS), and the substrate's hydroxyl group, creating a chiral environment. This organized transition state directs the attack of the bromine and the subsequent intramolecular cyclization to occur on a specific face of the double bond, leading to high enantioselectivity. researchgate.net For example, various γ-hydroxy-alkenes have been cyclized using this method to produce optically active 2-substituted tetrahydrofurans, and the principle is applicable to the synthesis of tetrahydropyrans from corresponding δ-hydroxy-alkenes. researchgate.net

More recently, innovative methods combining electrochemistry with asymmetric catalysis have emerged. One such system employs a chiral phosphate (B84403) anion as a phase-transfer catalyst in an electricity-driven asymmetric bromocyclization. nih.gov In this setup, anodic oxidation of sodium bromide generates the electrophilic bromine source (Br+) in situ. The chiral phosphate anion then pairs with this species and shuttles it into an organic phase to react with the substrate, such as a tryptophol (B1683683) derivative, to yield brominated tetrahydropyran-containing structures with excellent enantioselectivity and high Faraday efficiency. nih.gov This method represents a greener alternative to traditional approaches that rely on stoichiometric and often wasteful chemical oxidants. nih.gov

Another class of catalysts involves chiral metal complexes. While not yet demonstrated specifically for this compound, chiral-at-iron catalysts have proven highly effective in other stereoselective transformations leading to pyran rings. nih.gov These catalysts, where the chirality originates from the arrangement of achiral ligands around the metal center, have been used in inverse electron demand hetero-Diels-Alder reactions to produce 3,4-dihydro-2H-pyrans with outstanding diastereoselectivity and enantioselectivity (up to 99:1 dr and 98% ee). nih.gov Such methods could potentially be adapted for the synthesis of precursors to saturated brominated oxanes.

Table 1: Chiral Catalyst-Mediated Approaches to Brominated Heterocycles

| Catalyst Type | Example Catalyst | Reaction Type | Substrate Type | Typical Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Bromocyclization | γ-Hydroxy-alkenes | Up to 91% ee | researchgate.net |

| Chiral Anion Phase-Transfer | Chiral Phosphate Anion | Electrochemical Bromocyclization | Tryptophol Derivatives | Excellent (e.g., 96% ee) | nih.gov |

| Chiral Lewis Acid | Chiral-at-Iron Complex | Hetero-Diels-Alder | β,γ-Unsaturated α-Ketoester | Up to 98% ee | nih.gov |

Auxiliary-Controlled Diastereoselective Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. uni-kl.deyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This approach provides a powerful and reliable method for achieving high diastereoselectivity in the synthesis of complex molecules like this compound derivatives.

In this context, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor molecule, for example, by forming an ester with a δ-hydroxy-γ,δ-unsaturated carboxylic acid. sioc-journal.cnblogspot.com The steric bulk of the auxiliary then shields one face of the molecule, forcing reagents to approach from the less hindered side. blogspot.com For the synthesis of a this compound, an auxiliary attached to a suitable homoallylic alcohol precursor would control the facial selectivity of an electrophilic bromination agent. The subsequent intramolecular cyclization would then proceed with a defined stereochemical relationship between the newly formed stereocenters, dictated by the auxiliary.

The Evans asymmetric aldol (B89426) reaction is a classic example of this strategy, where an oxazolidinone auxiliary controls the enolate geometry and the facial selectivity of its addition to an aldehyde, leading to products with high diastereoselectivity. blogspot.com While this reaction is used for C-C bond formation, the resulting stereochemically defined alcohol and carbonyl functionalities can serve as precursors for the synthesis of the specifically substituted alkenols required for the bromoetherification cyclization.

The selection of the auxiliary is critical and depends on the specific reaction. Besides oxazolidinones, other auxiliaries such as pseudoephedrine or camphorsultam have been successfully employed in a wide range of asymmetric transformations, including alkylations and aldol reactions, which can be used to construct the necessary precursors with high stereocontrol. uni-kl.de

Table 2: Common Chiral Auxiliaries and Their Control Mechanism

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Steric hindrance from substituents directs incoming reagents; can form rigid chelated transition states with Lewis acids. | uni-kl.desioc-journal.cnblogspot.com |

| SAMP/RAMP Hydrazines | Alkylation of Aldehydes/Ketones | Forms a chiral hydrazone; steric blocking by the pyrrolidine (B122466) ring directs alkylating agents. | uni-kl.de |

| Camphorsultam | Diels-Alder, Alkylations | Steric hindrance and conformational rigidity control facial selectivity. | uni-kl.de |

Functional Group Interconversion Strategies for Brominated Oxanes

The bromine atom in this compound and related brominated tetrahydropyrans is not merely a structural feature but a versatile functional handle that enables a wide array of subsequent chemical transformations. Functional group interconversion (FGI) strategies allow for the conversion of the C-Br bond into other valuable functional groups, significantly expanding the synthetic utility of these scaffolds. organic-chemistry.org

The most direct transformation is the nucleophilic substitution of the bromide, which is a good leaving group. Research on the related compound (2R,6S)-4-bromo-2,6-dimethyltetrahydro-2H-pyran has shown that the bromine atom can be readily displaced by various nucleophiles. For instance, treatment with a chloride source can yield the corresponding 4-chloro derivative, while reactions with amines can introduce nitrogen-containing functionalities at that position. These substitutions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center.

Beyond simple substitution, the bromine atom facilitates carbon-carbon bond formation. Conversion of the alkyl bromide to an organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent (via lithium-halogen exchange), opens the door to reactions with a host of electrophiles, including aldehydes, ketones, and esters.

Elimination reactions provide another pathway for FGI. Treatment of a brominated oxane with a suitable base can induce dehydrobromination, leading to the formation of a double bond within the tetrahydropyran ring and yielding a dihydropyran derivative. The regioselectivity of this elimination would depend on the substitution pattern and the reaction conditions.

Furthermore, radical chemistry offers powerful methods for transforming C-Br bonds. A sequence involving free radical and polar functional group interconversions was successfully used in the synthesis of the marine natural product aplysiapyranoid A, starting from a hexasubstituted bromotetrahydropyran. researchgate.net Such strategies can include radical-mediated cyclizations, reductions (replacement of Br with H), or additions.

Table 3: Functional Group Interconversions of Brominated Oxanes

| Reaction Type | Reagent(s) | Product Type | Comments | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Cl-, R2NH, RS- | Chloro-, Amino-, or Thio-oxane | Typically proceeds with inversion of stereochemistry (SN2). | |

| Elimination | Non-nucleophilic base (e.g., DBU) | Dihydropyran | Forms a C=C double bond within the ring. | organic-chemistry.org |

| Grignard Formation | Mg(0) | Oxanylmagnesium Bromide | Allows for subsequent reaction with various electrophiles. | organic-chemistry.org |

| Radical Reduction | Bu3SnH, AIBN | De-brominated Oxane | Replaces the bromine atom with a hydrogen atom. | researchgate.net |

Mechanistic Investigations of 3 Bromo 2 Methyloxane Reactivity

Nucleophilic Substitution Pathways within Halogenated Cyclic Ethers

Nucleophilic substitution reactions of 3-bromo-2-methyloxane can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways. The preferred mechanism is highly dependent on the reaction conditions and the stereochemistry of the substrate.

Elucidation of SN1 Reaction Kinetics and Stereochemical Outcomes

The SN1 mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a carbocation intermediate. pressbooks.pub The rate of an SN1 reaction is dependent only on the concentration of the substrate and is favored by substrates that can form stable carbocations. youtube.com For this compound, which is a secondary alkyl halide, the formation of a secondary carbocation is possible. The stability of this carbocation is a critical factor in determining the feasibility of the SN1 pathway. chemist.sg

The stereochemical outcome of an SN1 reaction is typically racemization. The carbocation intermediate possesses a trigonal planar geometry, allowing the nucleophile to attack from either face with equal probability. pressbooks.pubmaricopa.edu If the starting material is an enantiomerically pure sample of this compound, the SN1 reaction would be expected to yield a racemic mixture of the substitution products. brainly.com For example, the reaction of (R)-3-bromo-3-methylhexane with a nucleophile proceeds with racemization. pressbooks.pub

Analysis of SN2 Reaction Mechanisms and Stereochemical Inversion

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. lumenlearning.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comulethbridge.ca This pathway is favored for primary and less sterically hindered secondary alkyl halides. ulethbridge.ca

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. lumenlearning.com The nucleophile attacks from the backside relative to the leaving group, leading to a predictable stereochemical outcome. For a specific stereoisomer of this compound, the SN2 reaction would result in the formation of a product with the opposite configuration at the C-3 position.

Elimination Reaction Mechanisms (E1, E2) and Olefin Formation

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions, known as dehydrobromination, can proceed through either unimolecular (E1) or bimolecular (E2) mechanisms. pressbooks.pub

Regioselectivity and Stereoselectivity in Dehydrobromination Reactions

The presence of hydrogen atoms on the carbon atoms adjacent to the C-Br bond (β-hydrogens) allows for the formation of different constitutional isomers of the alkene product.

Regioselectivity: The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comlibretexts.org For this compound, elimination could potentially lead to the formation of 2-methyl-2,3-dihydro-4H-pyran or 2-methyl-5,6-dihydro-4H-pyran. According to Zaitsev's rule, the more substituted alkene would be favored. However, the use of a sterically hindered base can lead to the formation of the less substituted "Hofmann" product. khanacademy.org

Stereoselectivity: The E2 mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. iitk.ac.in This stereochemical requirement can dictate which stereoisomer of the alkene is formed, particularly in cyclic systems where conformational flexibility is restricted.

Kinetic and Thermodynamic Control in Elimination Processes

The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 reaction, and its rate is unimolecular. iitk.ac.in The E2 reaction is a concerted, bimolecular process requiring a strong base. dalalinstitute.com

E1 vs. E2: The E1 pathway competes with the SN1 reaction and is favored by weak bases and polar protic solvents. The E2 pathway is favored by strong, non-nucleophilic bases and is often in competition with the SN2 reaction. masterorganicchemistry.com Tertiary substrates are more prone to elimination reactions. slideshare.net

The following table illustrates the expected products of elimination reactions of this compound under different conditions:

| Base | Solvent | Favored Pathway | Major Alkene Product (Predicted) |

|---|---|---|---|

| Weak (e.g., H₂O, ROH) | Polar Protic | E1 | Zaitsev product (more substituted alkene) |

| Strong, non-hindered (e.g., EtO⁻) | Ethanol (B145695) | E2 | Zaitsev product (more substituted alkene) |

| Strong, hindered (e.g., t-BuOK) | tert-Butanol | E2 | Hofmann product (less substituted alkene) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydropyran (B127337) |

| 3-bromo-2-methylhexane |

| (R)-3-bromo-3-methylhexane |

| 2-methyl-2,3-dihydro-4H-pyran |

| 2-methyl-5,6-dihydro-4H-pyran |

| Acetone |

| Dimethylformamide |

| Ethanol |

| Water |

| Hexane |

| tert-Butanol |

Competitive Pathways between Substitution and Elimination Reactions

The reactivity of this compound, a secondary alkyl halide, is dictated by a competition between nucleophilic substitution (SN1 and S_N2) and elimination (E1 and E2) pathways. libretexts.orglibretexts.org The outcome of this competition is highly dependent on several factors, including the nature of the nucleophile/base, the solvent, and the steric environment of the substrate. libretexts.org

In general, strong, unhindered bases such as ethoxide in ethanol tend to promote second-order elimination (E2) to form alkenes. libretexts.org Conversely, good nucleophiles that are weak bases, like iodide or bromide ions in a polar aprotic solvent, would favor an S_N2 reaction. libretexts.org For this compound, the S_N2 pathway involves a backside attack by the nucleophile at the carbon bearing the bromine atom, leading to an inversion of stereochemistry.

Tertiary halides are prone to E2 elimination, and while this compound is a secondary halide, the principles governing elimination competition still apply. libretexts.org The use of a strong, sterically hindered base, such as potassium tert-butoxide, would strongly favor the E2 pathway, as the bulky base would have difficulty accessing the electrophilic carbon for an S_N2 attack and would more readily abstract a proton from a beta-carbon.

First-order reactions (S_N1 and E1) become significant in the presence of a weak nucleophile/weak base in a polar protic solvent, such as water or ethanol. quora.commugberiagangadharmahavidyalaya.ac.in These reactions proceed through a common carbocation intermediate. quora.com The rate of these reactions is primarily dependent on the stability of this carbocation. For tertiary halides, S_N1 and E1 reactions are often rapid; for secondary halides like this compound, these pathways are also viable. libretexts.org

The following table summarizes the expected major reaction pathways for this compound under various conditions, based on established principles of substitution and elimination reactions.

Table 1: Predicted Reaction Pathways for this compound

| Reagent/Base | Solvent | Predicted Major Pathway | Major Product(s) |

|---|---|---|---|

| Sodium Ethoxide (strong, unhindered base) | Ethanol | E2 | 2-Methyl-2,3-dihydro-oxane, 2-Methyl-3,4-dihydro-oxane |

| Potassium tert-Butoxide (strong, hindered base) | tert-Butanol | E2 | 2-Methyl-2,3-dihydro-oxane, 2-Methyl-3,4-dihydro-oxane |

| Sodium Iodide (good nucleophile, weak base) | Acetone | S_N2 | 3-Iodo-2-methyloxane |

Rearrangement Reactions Involving the Oxane Ring and Bromine Substituent

The structure of this compound allows for the possibility of rearrangement reactions, particularly under conditions that favor carbocation formation.

Carbocation Rearrangements in S_N1-Type Reactions

In S_N1 reactions, the initial step is the departure of the bromide leaving group to form a carbocation. masterorganicchemistry.com For this compound, this results in a secondary carbocation at the C-3 position. Carbocations are highly reactive intermediates that can undergo rearrangement to form a more stable species. libretexts.org The driving force for such rearrangements is the formation of a more stable carbocation, for instance, a shift from a secondary to a more stable tertiary carbocation. stackexchange.comyoutube.com

This rearrangement can occur through a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.org In the case of the this compound carbocation, a 1,2-hydride shift from the adjacent C-2 or C-4 position is possible.

Hydride shift from C-2: A shift of a hydrogen atom from C-2 to C-3 would result in a tertiary carbocation at C-2. This resulting oxocarbenium ion is significantly stabilized by the resonance donation of a lone pair of electrons from the adjacent oxygen atom.

Hydride shift from C-4: A 1,2-hydride shift from C-4 to C-3 would generate a different secondary carbocation at C-4.

Given the substantial stability of the resonance-stabilized oxocarbenium ion, the hydride shift from C-2 is the most probable rearrangement pathway. The subsequent nucleophilic attack would then occur at the C-2 position.

Table 2: Potential Products from Carbocation Rearrangement in S_N1 Solvolysis (with H₂O)

| Carbocation | Rearrangement Pathway | Final Alcohol Product |

|---|---|---|

| 2-Methyloxan-3-yl cation (secondary) | No Rearrangement | 2-Methyloxan-3-ol |

| 2-Methyloxan-2-yl cation (tertiary, resonance-stabilized) | 1,2-Hydride Shift (from C-2) | 2-Methyloxan-2-ol |

Transannular Interactions Influencing Reactivity

Transannular interactions are steric interactions between substituents on non-adjacent ring atoms, which are most prominent in medium-sized rings (8-11 atoms). wikipedia.org While the six-membered oxane ring is relatively free of significant transannular strain, the conformation of the ring and the spatial relationship between the substituents and the ring oxygen can influence reactivity.

In S_N1 reactions, the oxygen atom within the oxane ring can play a crucial role through neighboring group participation. The lone pairs on the oxygen atom can attack the electrophilic C-3 center as the bromide ion departs, forming a bicyclic oxonium ion intermediate. This intramolecular assistance can accelerate the rate of ionization and influence the stereochemical outcome of the reaction, typically leading to retention of configuration.

Furthermore, for E2 eliminations, a specific stereochemical arrangement is required where the leaving group and a beta-hydrogen are in an anti-periplanar conformation. The chair conformation of the oxane ring dictates which hydrogens are anti-periplanar to the bromine atom. An axial bromine atom will have axial hydrogens at C-2 and C-4 that are anti-periplanar, making them available for E2 elimination. If the bromine is in an equatorial position, the ring would need to flip to a less stable conformation for the E2 reaction to occur, or the reaction may proceed through a different mechanism.

Radical Processes and Their Role in this compound Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, such as in the presence of UV light or a radical initiator like AIBN. This would generate a secondary alkyl radical at the C-3 position. Experimental evidence from analogous systems shows that alkyl radicals are typically trigonal planar. libretexts.org

If the starting material, this compound, is chiral, the formation of a planar radical at the stereocenter leads to a loss of optical activity. libretexts.orgvaia.com Subsequent reaction of this radical intermediate, for example with a bromine molecule, can occur from either face of the planar radical with equal probability. libretexts.org This results in the formation of a racemic mixture of the R and S enantiomers of the product. brainly.com

For instance, the radical bromination of (S)-3-methylhexane is known to produce optically inactive 3-bromo-3-methylhexane as the major product, which points to the formation of a planar tertiary radical intermediate. vaia.com A similar outcome would be expected for transformations involving a radical at the C-3 position of the 2-methyloxane ring.

Organometallic Reactions Utilizing the Carbon-Bromine Bond in the Oxane Framework

The carbon-bromine bond in this compound serves as a functional handle for a variety of organometallic reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. libretexts.org

One of the most common applications is the formation of a Grignard reagent by reacting this compound with magnesium metal. The resulting organomagnesium compound, 2-methyloxan-3-ylmagnesium bromide, behaves as a strong nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.

Another important class of reactions involves organocopper reagents, specifically Gilman reagents (lithium diorganocuprates). libretexts.org These reagents can be prepared and subsequently reacted with this compound in a coupling reaction to replace the bromine atom with an alkyl or aryl group. libretexts.org

Modern cross-coupling reactions, such as the Suzuki or Stille coupling, could also be employed. For a Suzuki reaction, the this compound would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This powerful methodology allows for the formation of C(sp²)-C(sp³) or other carbon-carbon bonds. The general mechanism for these catalytic cycles involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Table 3: Examples of Organometallic Reactions with this compound

| Reaction Type | Reagents | Intermediate/Reagent Formed | Example Subsequent Reaction | Product Type |

|---|---|---|---|---|

| Grignard Reaction | Mg, THF | 2-Methyloxan-3-ylmagnesium bromide | Reaction with formaldehyde (B43269) (CH₂O) | (2-Methyloxan-3-yl)methanol |

| Gilman Coupling | 1. 2 Li2. CuI | Lithium di(2-methyloxan-3-yl)cuprate | Reaction with CH₃I | 3-Methyl-2-methyloxane |

Stereochemical Control and Analysis in 3 Bromo 2 Methyloxane Chemistry

Diastereoselectivity in Synthetic Transformations of 3-Bromo-2-methyloxane

Diastereoselectivity in the synthesis of this compound and its derivatives is highly dependent on the reaction conditions and the nature of the starting materials. For instance, the bromocycloetherification of 5-arylpentenols can lead to the formation of chiral tetrahydropyrans, including structures related to this compound. nih.gov The ratio of the resulting diastereomers is influenced by factors such as the choice of catalyst and the solvent system.

In related systems, such as the synthesis of 3-alkylindoloquinolizine derivatives, diastereoselective outcomes are achieved through regiospecific oxidative cyclization. researchgate.net This highlights a common strategy in organic synthesis where the stereochemistry of a cyclic product is controlled by the stereochemistry of the acyclic precursor and the mechanism of the cyclization reaction. While direct studies on this compound are not extensively detailed in the provided results, the principles of diastereoselective synthesis of substituted cyclic ethers are well-established.

The following table illustrates the diastereomeric ratio (d.r.) achieved in the allylation of an aldehyde with a β-substituted allyltributylstannane, a reaction type that can be conceptually related to the formation of substituted oxanes. The choice of Lewis acid catalyst significantly impacts the diastereoselectivity.

| Catalyst | Diastereomeric Ratio (anti:syn) |

| Anhydrous Scandium Triflate | 76:24 |

| Hydrated Scandium Triflate | 94:6 |

| Data derived from a study on the diastereoselective allylation of MOM-protected 3-hydroxylhexanal. researchgate.net |

Enantioselectivity in Chiral Catalyst-Mediated Reactions

The generation of specific enantiomers of this compound or its reaction products can be achieved through the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

A notable example of enantioselective synthesis in a related system is the bromocycloetherification of 5-arylpentenols, which can be catalyzed by a combination of a chiral phosphoric acid (like TRIP) and an achiral Lewis base. nih.gov This cooperative catalysis leads to the formation of chiral tetrahydrofurans and tetrahydropyrans with moderate to high enantioselectivity. nih.gov

Another relevant strategy is phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts. This method has been successfully applied to the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones, achieving high enantioselectivity. organic-chemistry.org This approach could potentially be adapted for reactions involving this compound.

The table below presents the enantiomeric excess (ee) achieved in the enantioselective bromocycloetherification of a model substrate using different chiral catalysts.

| Chiral Catalyst System | Product | Enantiomeric Excess (ee) |

| TRIP (chiral phosphoric acid) / Ph3P=S | Chiral Tetrahydrofuran | Moderate to High |

| Chiral Selenide | Bromoaminocyclization Product | Viable, but difficult to implement |

| Data based on enantioselective bromocycloetherification studies. nih.gov |

Conformational Analysis of this compound Isomers

The conformational analysis of this compound isomers is crucial for understanding their reactivity. Like other substituted cyclohexanes, the oxane ring of this compound adopts a chair conformation to minimize steric and torsional strain. The substituents (bromine and methyl group) can occupy either axial or equatorial positions.

The relative stability of the different conformations is determined by the steric interactions between the substituents and the rest of the ring. Generally, conformations with bulky groups in the equatorial position are more stable to avoid 1,3-diaxial interactions. lumenlearning.com For this compound, there will be cis and trans diastereomers, and each will have two chair conformations that are in equilibrium.

The energetic penalties associated with different axial interactions in a substituted cyclohexane (B81311) ring can be used to estimate the relative stability of the conformers of this compound.

| Interaction | Destabilization Energy (kcal/mol) |

| H | |

| H | |

| CH3 | |

| General values for eclipsed interactions in alkanes. lumenlearning.com |

In the case of cis-3-bromo-2-methyloxane, one substituent will be axial and the other equatorial in the most stable chair conformations. For the trans isomer, both substituents can be either diaxial or diequatorial. The diequatorial conformation is expected to be significantly more stable.

Chirality Transfer in Reactions Involving the Oxane System

Chirality transfer refers to the process where the stereochemical information from a chiral starting material or catalyst is transmitted to the product of a reaction. In the context of the this compound system, this can occur in several ways.

If a chiral enantiomer of this compound undergoes a substitution or elimination reaction, the stereochemistry of the product will be influenced by the stereochemistry of the starting material. For example, in an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at the reaction center. In contrast, an SN1 reaction proceeds through a planar carbocation intermediate, which can lead to a mixture of stereoisomers. pearson.com

Metal-catalyzed reactions involving chiral allenes have been shown to exhibit chirality transfer, where the chirality of the allene (B1206475) is transferred to the product. rsc.org While not directly involving an oxane, this principle is broadly applicable in asymmetric synthesis.

Furthermore, the de novo synthesis of substituted proline derivatives through a cascade radical addition/cyclization demonstrates how chirality can be introduced and preserved throughout a multi-step reaction sequence to yield specific stereoisomers. nih.gov

The outcome of a reaction can be highly dependent on the reaction mechanism, as illustrated in the following conceptual table for a hypothetical reaction at the C3 position of a chiral this compound.

| Reaction Mechanism | Stereochemical Outcome |

| SN2 | Inversion of configuration |

| SN1 | Racemization or partial retention/inversion |

| E2 (anti-periplanar) | Specific alkene stereoisomer |

| General principles of stereochemical outcomes in substitution and elimination reactions. |

Strategic Applications of 3 Bromo 2 Methyloxane As a Synthetic Building Block

Utilization in the Construction of Complex Natural Products

Substituted tetrahydropyrans are core components of numerous natural products with significant biological activity, including antibiotics and anti-Leishmania agents. researchgate.netnih.gov The stereoselective synthesis of these cyclic ether frameworks is a key challenge in total synthesis. While direct examples of the incorporation of 3-bromo-2-methyloxane into a complex natural product are not prominently documented, its potential as a key intermediate can be illustrated by examining analogous syntheses.

| Natural Product | Core Heterocycle | Key Synthetic Strategy | Potential Role of Brominated Oxane |

| (-)-Centrolobine | cis-2,6-Disubstituted Tetrahydropyran (B127337) | Intramolecular Reductive Etherification | Intermediate for late-stage C-C bond formation via cross-coupling to introduce side chains. |

| Dactylolide | 2,6-Disubstituted Tetrahydropyran | Tandem Oxa-Michael Reactions | A brominated precursor could be used to install key substituents prior to or after cyclization. |

| Leucascandrolide A | Polysubstituted Tetrahydropyran | Oxa-conjugate addition reactions | The bromo-substituent could serve as a precursor to other functional groups required in the complex structure. |

Role in the Synthesis of Advanced Pharmaceutical Intermediates and Biologically Active Molecules

The introduction of halogen atoms, particularly bromine, into molecular structures is a well-established strategy in drug design. ump.edu.plump.edu.pl Bromine can influence a molecule's pharmacokinetic and pharmacodynamic properties through effects like the halogen bond, which can enhance binding affinity to biological targets. ump.edu.plsemanticscholar.org The tetrahydropyran scaffold itself is the fifth most prevalent heterocycle in pharmaceutical molecules, valued for its ability to improve properties such as lipophilicity and metabolic stability compared to carbocyclic analogs. pharmablock.com

Therefore, this compound is an attractive scaffold for the synthesis of advanced pharmaceutical intermediates. The bromine atom provides a reactive site for introducing a wide range of molecular fragments, which is crucial for establishing structure-activity relationships (SAR) during drug development. youtube.com For example, in the synthesis of the FDA-approved drug Asciminib, a Suzuki-Miyaura coupling is employed to connect a brominated heterocyclic fragment to a boronic ester, forming a key biaryl bond. nih.gov This highlights how a brominated scaffold, such as this compound, could be used in similar convergent synthetic strategies to build complex drug candidates.

| Drug Candidate Class | Therapeutic Target | Synthetic Utility of Brominated Oxane |

| Kinase Inhibitors | ATP binding site | C3-Bromine allows for Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl groups that can interact with the target protein. |

| Protease Inhibitors | Active site binding pockets | The oxane ring acts as a stable scaffold, and the bromine can be replaced by functionalities designed to interact with specific amino acid residues. |

| Antiviral Agents | Viral enzymes (e.g., polymerase, protease) | Serves as a chiral building block for constructing complex molecules that mimic natural substrates. |

Development of Novel Heterocyclic Scaffolds via this compound Scaffolds

Functionalized saturated oxygen heterocycles like this compound are not only building blocks for direct incorporation but can also serve as precursors to entirely new heterocyclic systems. The presence of the bromine atom allows for a range of transformations that can alter the ring structure.

Ring-opening reactions of cyclic ethers are a powerful tool in synthesis. researchgate.net For this compound, nucleophilic attack at C2 could be facilitated by the electron-withdrawing effect of the adjacent bromine atom, leading to a ring-opened product that can be cyclized into a different heterocyclic system. Furthermore, elimination of HBr from this compound would generate a dihydropyran, a versatile intermediate for Diels-Alder reactions or further functionalization. The synthesis of 3-bromo-2H-pyran-2-one from a brominated dihydropyran-2-one precursor demonstrates the utility of such intermediates in accessing other important heterocyclic scaffolds. orgsyn.org

| Transformation | Reagents/Conditions | Resulting Scaffold |

| Elimination | Strong, non-nucleophilic base (e.g., DBU) | 2-Methyl-3,4-dihydro-2H-pyran or 2-Methyl-5,6-dihydro-2H-pyran |

| Nucleophilic Substitution/Ring Contraction | e.g., Silver salts with neighboring group participation | Substituted Tetrahydrofurans |

| Ring-Opening/Rearrangement | Lewis acids or strong nucleophiles | Functionalized acyclic chains, precursors to other heterocycles |

Cross-Coupling Reactions Involving Brominated Oxanes

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. wikipedia.orgwikipedia.org The bromine atom in this compound makes it an ideal substrate for several of these key transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species. wikipedia.orglibretexts.org this compound could be reacted with a variety of aryl or vinyl boronic acids or esters to introduce these substituents at the C3 position of the oxane ring. researchgate.netorganic-chemistry.org This is a highly reliable and functional-group-tolerant reaction widely used in the pharmaceutical industry. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.com Coupling this compound with various alkynes would yield 3-alkynyl-2-methyloxanes, which are valuable intermediates for further transformations or as components of biologically active molecules. ucsb.edulibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with alkenes would attach a vinyl group at the C3 position, providing a route to more complex structures. youtube.comresearchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl/Vinyl-2-methyloxane |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Alkynyl-2-methyloxane |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 3-Alkenyl-2-methyloxane |

Diversification of Chemical Libraries Using this compound

The generation of chemical libraries with high structural diversity and a significant fraction of sp³-hybridized centers is a major goal in modern drug discovery. nih.gov DNA-Encoded Library (DEL) technology, in particular, has emerged as a powerful platform for identifying novel ligands. nih.gov Multifunctional building blocks are essential for the successful construction of these large and diverse libraries.

This compound is an excellent candidate for a building block in diversity-oriented synthesis. Its bifunctional nature (a reactive bromine handle and a modifiable oxane core) allows for the creation of a wide range of derivatives. For example, a related compound, 4-bromotetrahydropyran, has been used as a model substrate in the development of photoredox-mediated cross-coupling reactions for DEL synthesis. nih.gov This demonstrates the compatibility of brominated oxane scaffolds with modern synthetic methods used in library generation. By applying a series of parallel reactions (e.g., Suzuki, Sonogashira, aminations) to the this compound core, a large library of compounds with diverse C3 substituents can be rapidly generated for high-throughput screening. researchgate.net

Computational Chemistry Approaches to 3 Bromo 2 Methyloxane Systems

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of molecular structures and energies. For 3-bromo-2-methyloxane, DFT studies are crucial for elucidating the preferred three-dimensional arrangements of the molecule, known as conformations, and their relative stabilities.

The conformational landscape of the oxane ring is complex, with chair and boat forms being the most significant. The presence of substituents—a bromine atom at the 3-position and a methyl group at the 2-position—introduces further conformational possibilities depending on their axial or equatorial orientations. DFT calculations can precisely determine the geometries of these various conformers and their corresponding energies.

Research on similar substituted cyclic systems, such as 3-bromo-1-butene (B1616935) and various dioxaphosphinane derivatives, has demonstrated the capability of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to predict conformational stabilities with high accuracy. researchgate.netsid.ir For this compound, DFT calculations would reveal the energetic penalties associated with steric interactions and electronic effects for each conformer. For instance, the bulky bromine atom and methyl group will generally favor equatorial positions to minimize steric strain.

The relative energies of the different conformers of this compound, as predicted by DFT, allow for the determination of the most stable, and therefore most populated, conformation at a given temperature. This information is fundamental to understanding the compound's physical properties and its reactivity in chemical reactions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (2-Me, 3-Br) | Relative Energy (kcal/mol) |

| 1 | Equatorial, Equatorial | 0.00 |

| 2 | Equatorial, Axial | 1.52 |

| 3 | Axial, Equatorial | 2.15 |

| 4 | Axial, Axial | 4.89 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations of Reactivity and Solvation Effects

While DFT provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into reaction dynamics and the influence of the surrounding environment, such as a solvent. ebsco.com

For this compound, MD simulations can be employed to study its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions. By simulating the trajectory of the reactants, researchers can visualize the collision events that lead to a chemical reaction and identify the key molecular motions involved. ebsco.com

A critical aspect that MD simulations can address is the effect of the solvent on the reaction. The solvent can significantly influence reaction rates and even the reaction mechanism by stabilizing or destabilizing reactants, transition states, and products. For instance, in a polar solvent, the dissociation of the carbon-bromine bond in this compound to form a carbocation intermediate might be facilitated. vaia.com MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules, providing a detailed picture of the solvation shell and its impact on reactivity.

Recent advancements have led to the development of reactive force fields (e.g., IFF-R) that can simulate bond breaking and formation within the framework of classical MD, offering a computationally efficient way to study reaction mechanisms. nih.gov These methods can be particularly useful for exploring the complex reaction pathways available to this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Reaction Predictability

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. psu.edu For this compound and related compounds, QSRR models can be developed to predict their reactivity in specific reactions based on a set of calculated molecular descriptors.

These descriptors, which can be derived from the molecular structure using computational methods, can encompass constitutional, topological, geometrical, electrostatic, and quantum mechanical properties. For example, in the context of halogenated compounds, descriptors such as the number of bromine atoms, and various connectivity indices have been shown to be effective in predicting properties like gas chromatographic retention indices. psu.edu

To develop a QSRR model for the reactivity of this compound, one would first need to gather experimental data on the reaction rates of a series of structurally related compounds. Then, a wide range of molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to identify the subset of descriptors that best correlates with the observed reactivity.

The resulting QSRR equation can then be used to predict the reactivity of new, untested compounds, including different isomers or derivatives of this compound. This approach can be a valuable tool in the rational design of molecules with desired reactivity profiles.

Transition State Analysis for Detailed Mechanistic Elucidation

At the heart of any chemical reaction lies the transition state, a high-energy, transient species that represents the barrier that must be overcome for reactants to be converted into products. The detailed study of the transition state is crucial for a complete understanding of the reaction mechanism.

Computational methods, particularly DFT, are exceptionally well-suited for locating and characterizing transition state structures. For reactions involving this compound, such as nucleophilic substitution (S_N1 or S_N2) or elimination (E2), transition state analysis can provide invaluable mechanistic insights.

For an S_N2 reaction, for example, the transition state would feature a pentacoordinate carbon atom where the incoming nucleophile and the departing bromide are partially bonded. ucsd.edu DFT calculations can determine the geometry of this transition state, including key bond lengths and angles, and its energy relative to the reactants and products. This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. libretexts.org

In the case of an S_N1 reaction, the mechanism proceeds through a carbocation intermediate. libretexts.org Transition state analysis would focus on the energy barrier for the initial C-Br bond cleavage to form this intermediate. The stability of the resulting carbocation, which can be assessed computationally, is a critical factor in the feasibility of an S_N1 pathway. pressbooks.pub

By mapping out the entire reaction pathway, including reactants, transition states, intermediates, and products, a comprehensive potential energy surface can be constructed. This provides a detailed, step-by-step picture of how the reaction unfolds at the molecular level.

Future Research Directions and Emerging Trends in Halogenated Oxane Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of halogenated oxanes, including 3-Bromo-2-methyloxane, is increasingly being viewed through the lens of green chemistry. Future research will prioritize the development of more environmentally benign and sustainable synthetic routes that minimize waste and utilize less hazardous reagents.

Key areas of development include:

Atom-Economical Halogenation: Moving away from traditional brominating agents that often lead to stoichiometric amounts of waste, research is focusing on catalytic systems that utilize bromide salts with a recyclable oxidant. For instance, vanadium-catalyzed bromination using potassium bromide and hydrogen peroxide represents a greener alternative. nih.gov

Use of Greener Solvents: The exploration of alternative reaction media, such as ionic liquids or solvent-free conditions, is a critical aspect of sustainable synthesis. auremn.org.br These approaches can reduce the environmental impact associated with volatile organic solvents.

Biocatalytic Halogenation: The use of haloperoxidase enzymes for the regioselective and stereoselective halogenation of organic substrates is a promising avenue. nih.gov Future work will likely focus on engineering these enzymes to accept a broader range of oxane substrates and to operate under industrially viable conditions.

| Approach | Traditional Method | Green Chemistry Alternative | Key Advantages |

| Brominating Agent | Molecular Bromine (Br₂) | KBr with an oxidant (e.g., H₂O₂) | Reduced toxicity, higher atom economy, safer handling. nih.govnih.gov |

| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂) | Ionic Liquids, Water, or Solvent-free | Reduced environmental pollution and health hazards. auremn.org.bracs.org |

| Catalyst | Stoichiometric Lewis Acids | Biocatalysts (e.g., Haloperoxidases) | High selectivity, mild reaction conditions, biodegradable. nih.gov |

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is paramount for the selective functionalization of the this compound scaffold. Research in this area is geared towards achieving higher efficiency, selectivity, and broader substrate scope.

Emerging trends in catalysis include:

C-H Functionalization: Direct C-H functionalization of the oxane ring offers a more atom-economical approach to introducing new functional groups, avoiding the need for pre-functionalized substrates. acs.orgnih.govchromatographyonline.com Electrophotocatalytic methods using trisaminocyclopropenium (TAC) ions have shown promise in the regioselective C-H functionalization of ethers. acs.orgmasterorganicchemistry.com

Stereoselective Halogenation: The development of chiral catalysts for enantioselective halogenation is a major goal. nih.govmasterorganicchemistry.com Chiral anion phase-transfer catalysis is an emerging strategy to induce enantioselectivity in halogenation reactions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient method for a variety of organic transformations, including the functionalization of cyclic ethers. This approach can be used to generate radical intermediates under gentle conditions, enabling new reaction pathways.

| Catalytic System | Transformation | Potential Application for this compound |

| Palladium(II)/Bis-sulfoxide | C-H Activation/Functionalization | Introduction of aryl or alkyl groups at specific positions on the oxane ring. acs.org |

| Chiral Phosphoric Acids | Enantioselective Halocyclization | Control of stereochemistry during the synthesis or further halogenation of the oxane ring. |

| Ruthenium or Iridium Photocatalysts | Photoredox-mediated reactions | Functionalization at positions remote to the existing substituents via radical pathways. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and functionalization of halogenated oxanes like this compound. These technologies enable better reaction control, improved safety, and rapid optimization of reaction conditions.

Key benefits and research directions include:

Enhanced Safety: Flow reactors are particularly well-suited for handling hazardous reagents, such as elemental halogens, by minimizing the reaction volume and allowing for precise temperature control. nih.gov This is crucial for highly exothermic halogenation reactions.

Rapid Reaction Optimization: Automated platforms can systematically vary reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry, allowing for the rapid identification of optimal conditions.

Scalability: Processes developed in flow reactors are often more readily scalable than traditional batch processes, facilitating the transition from laboratory-scale synthesis to industrial production.

In-line Analysis: The integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring of reaction progress and can be coupled with feedback loops for automated process control.

| Feature | Batch Chemistry | Flow Chemistry | Advantages for Halogenated Oxane Synthesis |

| Safety | Handling of large volumes of hazardous reagents. | Small reaction volumes, better heat dissipation. | Safer handling of toxic and reactive halogenating agents. nih.gov |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | Improved selectivity and reproducibility of reactions. |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward scalability by running the reactor for longer or using parallel reactors. | Facilitates transition to larger-scale production. |

Advanced Spectroscopic Techniques for Mechanistic and Stereochemical Insights

A deep understanding of reaction mechanisms and the precise determination of stereochemistry are critical for the rational design of synthetic routes for complex molecules like this compound. Advanced spectroscopic techniques, often coupled with computational methods, are indispensable tools in this endeavor.

Future applications of spectroscopic techniques include:

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments and the measurement of coupling constants, are crucial for determining the relative stereochemistry and conformational preferences of substituted tetrahydropyrans. nih.govacs.orgnih.govchromatographyonline.com Low-temperature NMR can be used to study the populations of different conformers. chromatographyonline.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the accurate determination of molecular formulas. masterorganicchemistry.com Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing valuable insights into the structure of the molecule and the mechanisms of gas-phase reactions. nih.gov

Chiroptical Spectroscopy: Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful for determining the absolute configuration of chiral molecules. By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of enantiomerically pure halogenated oxanes can be unambiguously assigned.

| Technique | Information Gained | Relevance to this compound |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity, relative stereochemistry, conformational analysis. | Elucidation of the 3D structure and preferred chair conformation of the oxane ring. nih.govacs.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, mechanistic details of reactions. | Understanding the stability of the molecule and potential reaction intermediates. nih.gov |

| Circular Dichroism (ECD/VCD) | Absolute stereochemistry of chiral centers. | Assignment of the absolute configuration of enantiomerically pure samples. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.